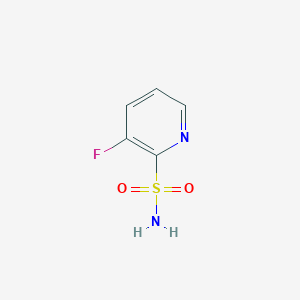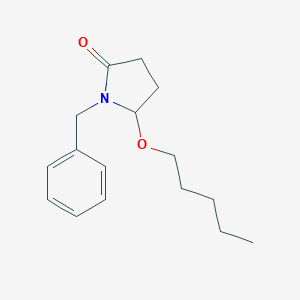
(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Übersicht
Beschreibung
(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed by Sanofi-Aventis. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Rimonabant was originally developed as an anti-obesity drug, but it was later found to have potential therapeutic applications in a variety of other areas.
Wirkmechanismus
Rimonabant works by blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, Rimonabant reduces the activity of the endocannabinoid system, which is involved in a variety of physiological processes, such as appetite, metabolism, and pain sensation.
Biochemische Und Physiologische Effekte
Rimonabant has a variety of biochemical and physiological effects, depending on the area of application. In obesity, Rimonabant reduces appetite and food intake, increases energy expenditure, and improves metabolic parameters, such as insulin sensitivity and lipid profile. In addiction, Rimonabant reduces the reinforcing effects of drugs of abuse, such as cocaine and nicotine, by blocking the CB1 receptor. In neurodegenerative diseases, Rimonabant has neuroprotective effects and improves cognitive function by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Rimonabant has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. Another advantage is its ability to cross the blood-brain barrier, which allows for the study of its effects on the central nervous system. However, one limitation is its potential for off-target effects, which can complicate the interpretation of results. Another limitation is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of Rimonabant. One direction is the development of more potent and selective CB1 receptor antagonists, which can improve the precision of manipulating the endocannabinoid system. Another direction is the study of Rimonabant in combination with other drugs, such as opioids and antidepressants, to explore potential synergistic effects. Additionally, the study of Rimonabant in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, can provide valuable insights into its neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Rimonabant has been extensively studied for its potential therapeutic applications in a variety of areas, including obesity, addiction, and neurodegenerative diseases. In obesity, Rimonabant was found to reduce body weight and improve metabolic parameters, such as insulin sensitivity and lipid profile. In addiction, Rimonabant was found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. In neurodegenerative diseases, Rimonabant was found to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
136410-31-6 |
|---|---|
Produktname |
(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-benzyl-5-pentoxypyrrolidin-2-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-7-12-19-16-11-10-15(18)17(16)13-14-8-5-4-6-9-14/h4-6,8-9,16H,2-3,7,10-13H2,1H3 |
InChI-Schlüssel |
XKOHHZFUCYPIMA-UHFFFAOYSA-N |
SMILES |
CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyme |
(+-)-5-(Pentyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

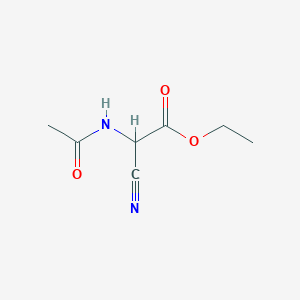
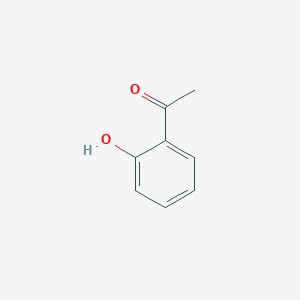
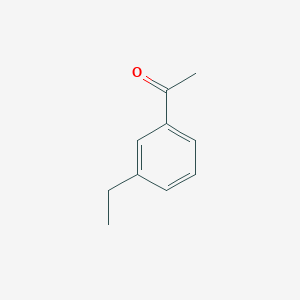
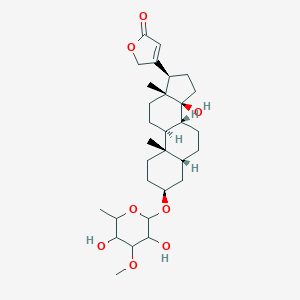
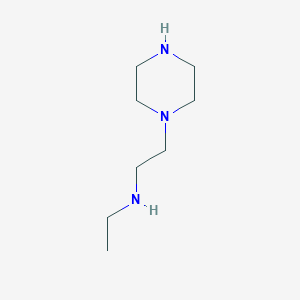
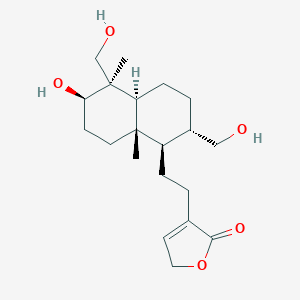
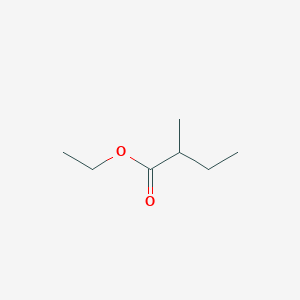
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
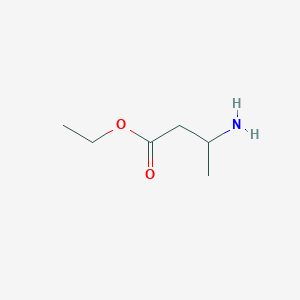
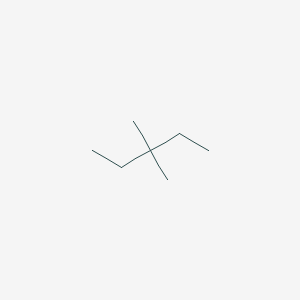
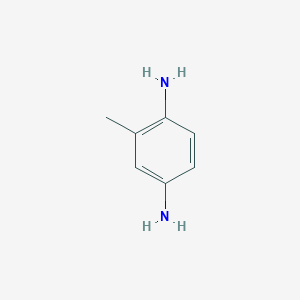
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

